Solve solid-state photoreactivity challenges with methyl 4-methoxycinnamate (CAS 3901-07-3). This high-melting (87-90 °C) monomer enables controlled [2+2] photodimerization for truxillates and UV-curing polymethacrylate synthesis, eliminating issues with liquid esters. • High-purity monomer for photoresists and liquid crystal alignment layers. • Reliable transesterification precursor for lipophilic sunscreens, bypassing corrosive acids. • Structurally matched negative control for anti-inflammatory SAR studies.
Methyl 4-methoxycinnamate (CAS 3901-07-3) is a highly versatile ester derivative of 4-methoxycinnamic acid, characterized by a conjugated π-electron system that provides strong UV-B absorption (λmax ~290–310 nm). In industrial and laboratory procurement, it is primarily valued not as a final formulation ingredient, but as a high-efficiency synthetic precursor. With a log P of approximately 1.88 and a melting point of 87–90 °C, it offers a balanced lipophilicity and solid-state stability that makes it highly effective compared to free acids or bulkier esters for enzymatic transesterification, photoresponsive polymer functionalization, and the synthesis of complex phenolipids [1]. Its distinct physicochemical profile ensures that it behaves predictably in both solvent-based and solid-state chemical workflows.
Structure–activity studies against Candida and Staphylococcus in broth microdilution assays.
DNMT1-interacting scaffold for DNA methylation modulation studies in hepatocellular carcinoma cell models.
Enone-dependent melanocytotoxicity evaluation without confounding phenolic redox activity.
Crystallizable solid-state model chromophore for excited-state dynamics of cinnamate sunscreens.
Generic substitution of methyl 4-methoxycinnamate with its closest analogs frequently results in process failure or loss of application-critical performance. Attempting to use the free 4-methoxycinnamic acid (p-MCA) as a direct substitute in esterification workflows requires aggressive dehydrating agents and higher temperatures, which can degrade sensitive substrates and lower yields [1]. Conversely, substituting it with the naturally occurring ethyl 4-methoxycinnamate (EPMC) drastically lowers the melting point from ~90 °C to 50 °C, compromising solid-state processability, and completely alters its pharmacological profile—the methyl ester lacks the specific anti-inflammatory activity inherent to the ethyl ester [2]. Furthermore, replacing it with the downstream commercial UV filter octinoxate (octyl 4-methoxycinnamate) introduces a bulky liquid that is incompatible with powder-based intermediates and sterically hindered in [2+2] cycloaddition reactions.
Methyl 4-methoxycinnamate: para-methoxy substitution, enone ester, mp 89–90 °C, non-ionizable.
Unsubstituted phenyl ring; lower antifungal MIC may not transfer; waxy semi-solid at ambient temperature.
Methyl ester: neutral, enone-based Michael acceptor; no free acid ionization.
Free carboxylic acid; different tyrosinase inhibition kinetics; ionizable group alters cellular uptake.
No phenolic hydroxyl; enone-dependent cytotoxicity only; chemically more stable scaffold.
Phenolic -OH introduces redox activity; cytotoxicity mechanism differs; oxidative confounding possible.
Methyl 4-methoxycinnamate is a highly efficient acyl donor for synthesizing lipophilic UV filters (e.g., octyl methoxycinnamate) and phenolipids via green chemistry routes. When subjected to enzymatic transesterification with long-chain alcohols using immobilized lipases (such as Novozym 435), the methyl ester achieves exceptional conversion rates. Studies demonstrate a 92% conversion yield at 80 °C [1]. In contrast, utilizing the free 4-methoxycinnamic acid (p-MCA) for direct esterification often requires higher temperatures, specialized nonpolar solvents, or aggressive dehydrating agents to drive the equilibrium [2].
| Evidence Dimension | Enzymatic conversion yield (Lipase B catalysis) |
| Target Compound Data | 92% conversion (Methyl 4-methoxycinnamate) |
| Comparator Or Baseline | Free 4-methoxycinnamic acid (p-MCA) |
| Quantified Difference | Provides >90% yields under mild transesterification conditions without corrosive dehydrating agents. |
| Conditions | Immobilized lipase (Novozym 435) catalysis, 80 °C, 72 hours. |
Enables high-yield, environmentally friendly industrial synthesis of commercial UV filters and lipophilic food additives.
The thermal profile of methyl 4-methoxycinnamate distinctly separates it from its closest structural analogs, dictating its handling in industrial processing. It is a stable crystalline solid with a melting point of 87–90 °C [1]. In contrast, ethyl 4-methoxycinnamate (EPMC) melts at a significantly lower 49–50 °C, and the commercial downstream product octyl 4-methoxycinnamate (octinoxate) is a liquid at room temperature [2]. This elevated melting point allows the methyl ester to be processed in dry-powder formulations, solid-state photochemical reactions, and purification via recrystallization, which is impossible for liquid analogs.
| Evidence Dimension | Melting Point |
| Target Compound Data | 87–90 °C (Solid) |
| Comparator Or Baseline | Ethyl 4-methoxycinnamate (49–50 °C) and Octinoxate (Liquid) |
| Quantified Difference | Melts ~38–40 °C higher than the ethyl ester, enabling solid-state handling. |
| Conditions | Standard atmospheric pressure. |
Critical for process engineers requiring a solid, recrystallizable precursor for powder-based intermediates or solid-state[2+2] cycloadditions.
For procurement in medicinal chemistry, methyl 4-methoxycinnamate cannot be treated as a generic substitute for ethyl 4-methoxycinnamate (EPMC), the active isolate from Kaempferia galanga. In in vitro bovine serum albumin (BSA) anti-denaturation assays, EPMC demonstrates significant dose-dependent anti-inflammatory activity, achieving 32.9% inhibition at 100 µg/mL [1]. Under identical conditions, the methyl ester is virtually inactive, showing only 1.2% inhibition [1]. This strict structure-activity relationship dictates that the methyl ester should be excluded from anti-inflammatory screening in favor of the ethyl or propyl esters.
| Evidence Dimension | Anti-denaturation activity (BSA assay) |
| Target Compound Data | 1.2 ± 1.3% inhibition (Inactive) |
| Comparator Or Baseline | Ethyl 4-methoxycinnamate (32.9 ± 0.3% inhibition) |
| Quantified Difference | 31.7% absolute reduction in inhibition; the methyl ester lacks the specific binding affinity of the ethyl ester. |
| Conditions | Heat-induced BSA denaturation assay, 100 µg/mL concentration. |
Prevents costly material selection errors by confirming the methyl ester is unsuitable for EPMC-targeted anti-inflammatory drug development, while establishing its utility as a negative control.
Methyl 4-methoxycinnamate derivatives are highly valued in the synthesis of photoresponsive polymers due to their rapid [2+2] cycloaddition kinetics. When incorporated into polymethacrylate side chains, the para-methoxy substitution combined with the compact methyl ester group minimizes steric hindrance during intermacromolecular crosslinking. Studies on regioisomeric cinnamate films show that the photodimerization rate of para-substituted methyl cinnamates is significantly higher than that of meta- or ortho-substituted analogs, which suffer from severe steric suppression [1].
| Evidence Dimension | Solid-film photodimerization rate |
| Target Compound Data | High crosslinking rate (p-methoxy substitution) |
| Comparator Or Baseline | Ortho-substituted methyl cinnamates (pM-o-Ci) |
| Quantified Difference | Markedly faster [2+2] cycloaddition due to reduced steric sweep volume compared to ortho-isomers. |
| Conditions | Solid polymer film UV irradiation (313 nm, <50 mJ/cm2). |
Essential for materials scientists formulating rapid-curing photoresists or liquid crystal alignment layers where maximum UV responsiveness is required.
Methyl 4-methoxycinnamate is the exact starting material required for enzymatic or chemical transesterification to produce bulky, lipophilic sunscreen agents like octyl 4-methoxycinnamate. This pathway avoids the use of corrosive acids required when starting from free p-MCA [1].
Due to its solid state at room temperature (m.p. 87–90 °C) and high photoreactivity, it is perfectly suited for solid-state [2+2] photodimerization to synthesize truxillate derivatives, a process that is difficult to control with liquid analogs like octinoxate [2].
It is utilized as a monomeric building block for synthesizing polymethacrylates with side-chain cinnamate groups. The compact methyl ester and para-methoxy configuration enable rapid UV-curing for photoresists and liquid crystal alignment layers [2].
It serves as a critical, structurally matched negative control in medicinal chemistry assays targeting the anti-inflammatory pathways of ethyl 4-methoxycinnamate, validating the specific necessity of the ethyl ester moiety in structure-activity relationship studies [3].